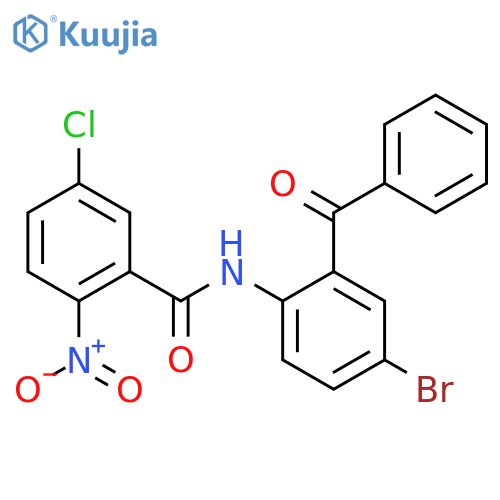

Cas no 330201-33-7 (N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide)

330201-33-7 structure

商品名:N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide

N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide 化学的及び物理的性質

名前と識別子

-

- N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide

- Oprea1_774090

- 330201-33-7

- SR-01000424678-1

- SR-01000424678

- AKOS001611459

- EU-0004025

- F0328-0297

-

- インチ: 1S/C20H12BrClN2O4/c21-13-6-8-17(15(10-13)19(25)12-4-2-1-3-5-12)23-20(26)16-11-14(22)7-9-18(16)24(27)28/h1-11H,(H,23,26)

- InChIKey: QSQSITHWEDKMEL-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(C(=C1)C(C1C=CC=CC=1)=O)NC(C1C=C(C=CC=1[N+](=O)[O-])Cl)=O

計算された属性

- せいみつぶんしりょう: 457.96690g/mol

- どういたいしつりょう: 457.96690g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 28

- 回転可能化学結合数: 4

- 複雑さ: 593

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 92Ų

- 疎水性パラメータ計算基準値(XlogP): 5.8

N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0328-0297-3mg |

N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide |

330201-33-7 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0328-0297-15mg |

N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide |

330201-33-7 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0328-0297-1mg |

N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide |

330201-33-7 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0328-0297-4mg |

N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide |

330201-33-7 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0328-0297-5mg |

N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide |

330201-33-7 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0328-0297-20mg |

N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide |

330201-33-7 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0328-0297-5μmol |

N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide |

330201-33-7 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0328-0297-75mg |

N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide |

330201-33-7 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0328-0297-30mg |

N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide |

330201-33-7 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0328-0297-10μmol |

N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide |

330201-33-7 | 90%+ | 10μl |

$69.0 | 2023-05-17 |

N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide 関連文献

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

-

Chia-Hsin Lee,Bao-Yu Huang,Yu-Cheng Chen,Ching-Piao Liu,Chuen-Ying Liu Analyst, 2011,136, 1481-1487

330201-33-7 (N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide) 関連製品

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量